2-苯并咪唑酰基乙酸

描述

2-Benzimidamidoacetic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their biological activity and are widely used as therapeutic agents, including antiulcer and anthelmintic drugs. They also exhibit a range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, a related compound, was achieved using o-phenylenediamine and phenoxyacetic acid as starting materials . Another efficient method for synthesizing 2-substituted 1H-benzimidazoles involves cascade reactions of o-haloacetoanilide derivatives with amidine hydrochlorides, using copper bromide as a catalyst . Additionally, trifluoroacetic acid has been used as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be substituted at various positions to yield a wide range of compounds with different properties and biological activities. The structure of these compounds is typically elucidated using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and elemental analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, to form new compounds. For example, the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid leads to the formation of N-bridged heterocycles . The synthesis of benzimidazole-2-acetic acid derivatives from substituted ethyl acetimidates and o-phenylenediamines has also been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The prodrug derivatives of 2-amino-3-benzoylbenzeneacetic acid, for example, were evaluated for their cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation liability .

科学研究应用

合成与表征

对苯并咪唑衍生物(包括 2-苯并咪唑酰基乙酸类似物)的研究集中于其合成和表征,以用于各种应用。研究已经通过涉及邻苯二胺和苯氧基乙酸作为起始材料的化学反应开发了新型苯并咪唑衍生物。这些衍生物已使用红外、核磁共振和元素分析等技术进行表征,以了解其结构和功能特性。此类研究为探索这些化合物的治疗潜力提供了基础知识 (Shaharyar et al., 2016; Dudd et al., 2003)。

抗癌活性

苯并咪唑衍生物已被合成并测试其潜在的抗癌活性。通过修饰苯并咪唑结构,研究人员旨在发现可以抑制癌细胞增殖的化合物。一些衍生物在体外对癌细胞系显示出有希望的结果,表明苯并咪唑化合物在癌症治疗中的潜力 (Mukhopadhyay et al., 2011; Salahuddin et al., 2014)。

抗菌和抗寄生虫作用

已经探索了苯并咪唑衍生物的抗菌和抗寄生虫活性。化合物的有效性已针对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌等真菌进行了评估。此外,一些衍生物对原生动物寄生虫表现出纳摩尔活性,突出了它们作为抗寄生虫剂的潜力 (Salahuddin et al., 2017; Hernández‐Luis et al., 2010)。

环境应用

苯并咪唑衍生物也因其环境应用而受到研究。例如,它们已被研究用于使用膜生物反应器等技术处理废水中的农业、商业和家用农药。这项研究旨在开发有效且环保的方法来分解有毒除草剂,从而有助于建立更清洁的水系统 (Ghoshdastidar & Tong, 2013)。

缓蚀

苯并咪唑衍生物作为缓蚀剂的潜力已在理论上和实验上进行了研究。这些化合物可以通过吸附在金属表面上来保护金属在酸性环境中免受腐蚀。已经使用密度泛函理论 (DFT) 进行了理论研究,以了解苯并咪唑衍生物与金属表面之间的相互作用,从而深入了解它们的抑制机制 (Obot & Obi-Egbedi, 2010; Khaled, 2003)。

生物应用的荧光探针

基于苯并咪唑的化合物已被开发为生物应用的荧光探针,例如监测活细胞和组织中的酸性 pH 值。这些探针能够对细胞代谢进行定量分析,并在生物医学研究中具有潜在应用,展示了苯并咪唑衍生物在科学研究中的多功能性 (Kim et al., 2013)。

安全和危害

Specific safety and hazard information for 2-Benzimidamidoacetic acid is not available in the literature. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion10.

未来方向

While specific future directions for research on 2-Benzimidamidoacetic acid are not mentioned in the literature, benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities11121314. Future research could focus on exploring the biological activity of 2-Benzimidamidoacetic acid and its derivatives, developing more efficient synthesis methods, and investigating its potential applications in medicine and other fields.

属性

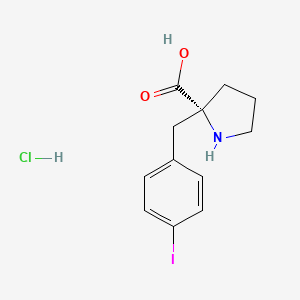

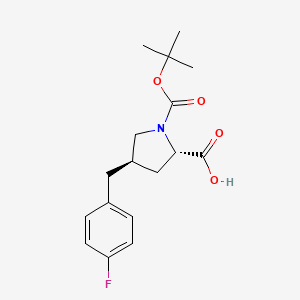

IUPAC Name |

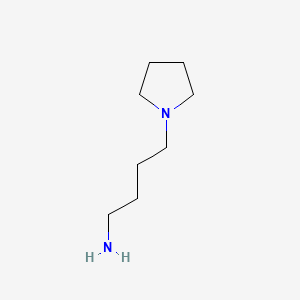

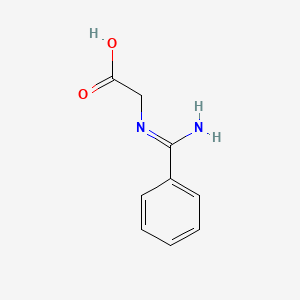

2-[[amino(phenyl)methylidene]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNJTKQGYFSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376927 | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzimidamidoacetic acid | |

CAS RN |

32683-07-1 | |

| Record name | N-(Iminophenylmethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32683-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-N-[Amino(phenyl)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32683-07-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。